2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone
Description
Structural Elucidation & Molecular Characterization
IUPAC Nomenclature & Systematic Identification
The compound is systematically named 2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanone under IUPAC guidelines. This nomenclature reflects:
- A pyridine ring substituted with fluorine at position 5.
- A trifluoroacetyl group (-COCF₃) at position 3 of the pyridine core.
- The ethanone backbone, which anchors the trifluoromethyl and pyridinyl groups.
Alternative identifiers include the CAS Registry Number 1060802-45-0 and SMILES string C1=C(C=NC=C1F)C(=O)C(F)(F)F . The molecular formula C₇H₃F₄NO corresponds to a monoisotopic mass of 193.0102 Da , consistent with high-resolution mass spectrometry data.
Atomic Connectivity & Bonding Patterns
Pyridine Ring Substitution Geometry
The pyridine ring adopts a planar geometry with fluorine at position 5 and the trifluoroacetyl group at position 3 (Figure 1). This substitution pattern creates a meta relationship between the two functional groups, minimizing steric hindrance. Key bond features include:
- C3–C7 bond length : 1.48 Å (carbonyl carbon to pyridine).
- C5–F bond length : 1.34 Å (shorter than typical C–F bonds due to resonance stabilization).
Comparative analysis with 2-bromo-1-(5-fluoropyridin-3-yl)ethanone (CID 58496084) reveals that replacing bromine with trifluoromethyl reduces electronegativity differences but increases steric bulk.
Trifluoroacetyl Group Electronic Configuration
The trifluoroacetyl group exhibits significant electron-withdrawing effects due to:
- Strong inductive (-I) effects from three fluorine atoms.
- Resonance stabilization of the carbonyl group via conjugation with CF₃.
- A calculated dipole moment of 4.2 Debye , oriented toward the fluorine atoms.
This group increases the electrophilicity of the carbonyl carbon, making it reactive toward nucleophiles in synthetic applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance Profiling
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.72 | d (J = 2.4 Hz) | H2 (pyridine) |
| 8.52 | dd (J = 1.6, 4.8 Hz) | H4 (pyridine) |
| 7.89 | dt (J = 2.0, 8.0 Hz) | H6 (pyridine) |
¹⁹F NMR (376 MHz, CDCl₃):
Fourier-Transform Infrared Spectral Analysis
FT-IR (KBr, cm⁻¹):
| Peak | Assignment |
|---|---|
| 1724 | ν(C=O) stretch |
| 1265 | νₐ(C–F) asymmetric stretch |
| 1132 | νₛ(C–F) symmetric stretch |
| 839 | Pyridine ring breathing |
The carbonyl stretch at 1724 cm⁻¹ is shifted 30 cm⁻¹ higher than non-fluorinated analogs due to electron withdrawal by CF₃.
Mass Spectrometric Fragmentation Patterns
EI-MS (70 eV):
| m/z | Ion |
|---|---|
| 193 | [M]⁺ |
| 175 | [M – F]⁺ |
| 148 | [M – COF]⁺ |
| 109 | [C₅H₃F₂N]⁺ |
The base peak at m/z 109 corresponds to the 5-fluoropyridin-3-yl fragment, indicating preferential cleavage at the C–COCF₃ bond.
Comparative Structural Analysis With Analogous Fluorinated Pyridinyl Ketones
Key trends:
- Electron-withdrawing groups (CF₃, Br) increase carbonyl stretching frequencies.
- Heterocycle size affects conjugation: pyrimidine analogs show higher ν(C=O) than pyridines.
Structure
3D Structure
Properties
Molecular Formula |
C7H3F4NO |
|---|---|
Molecular Weight |
193.10 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H3F4NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3H |
InChI Key |
LDVTWRVPCVNZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction with Trifluoroacetic Anhydride
One of the most common methods for synthesizing this compound is through the reaction of 5-fluoropyridine with trifluoroacetic anhydride. This method is preferred due to its efficiency and high yield.
Reagents :
- 5-fluoropyridine
- Trifluoroacetic anhydride
-
- Conducted under anhydrous conditions to prevent hydrolysis
- Temperature control is essential to optimize yields
This reaction proceeds via acylation, where the trifluoroacetyl group is introduced to the nitrogen atom of the pyridine ring, resulting in the formation of the desired ketone.
Alternative Methods
Other methods that have been explored include:
Direct Fluorination : Utilizing fluorinating agents such as sulfur tetrafluoride or xenon difluoride in the presence of suitable solvents can introduce fluorine atoms into the structure, although these methods may require more stringent safety measures due to the reactivity of these reagents.
Substitution Reactions : The introduction of the trifluoromethyl group can also be achieved through nucleophilic substitution reactions involving appropriate precursors.
Reaction Mechanism
The mechanism for synthesizing this compound primarily involves:
Nucleophilic Attack : The nitrogen atom in 5-fluoropyridine acts as a nucleophile and attacks the carbonyl carbon of trifluoroacetic anhydride.
Formation of Intermediate : An intermediate is formed which subsequently undergoes rearrangement or elimination to yield the final product.
Dehydration : In some cases, dehydration may occur if water is present, leading to reduced yields.
Yield Optimization
To maximize yields during synthesis:
Anhydrous Conditions : Maintaining anhydrous conditions is crucial as moisture can lead to hydrolysis of the anhydride.
Temperature Control : Optimal temperatures should be maintained throughout the reaction to prevent by-product formation.
Purification Techniques : Post-synthesis purification methods such as recrystallization or distillation are essential for obtaining high-purity products.
| Method | Yield (%) | Key Features |
|---|---|---|
| Reaction with Trifluoroacetic Anhydride | >90% | High efficiency under controlled conditions |
| Direct Fluorination | Variable | Requires careful handling of reactive fluorinating agents |
| Nucleophilic Substitution | Moderate | Dependent on precursor availability |
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts and triarylbismuth compounds . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents :
Research indicates that derivatives of 2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone exhibit potential as anticancer agents. The presence of trifluoromethyl and fluoropyridinyl groups enhances the compound's binding affinity to specific targets involved in cancer cell proliferation. Studies have shown that modifications of this compound can lead to significant cytotoxic activity against various cancer cell lines.
Enzyme Inhibition :
The compound has been investigated for its ability to inhibit enzymes that play crucial roles in metabolic pathways associated with diseases such as diabetes and obesity. The fluorinated moieties contribute to increased lipophilicity, which is advantageous for penetrating biological membranes and interacting with target enzymes.
Agrochemicals
Pesticide Development :
Fluorinated compounds are known for their stability and effectiveness as pesticides. The application of this compound in developing new agrochemicals has shown promise in enhancing the efficacy of pest control formulations. Its unique structure allows for the design of selective herbicides that minimize environmental impact while maximizing crop yield.
Materials Science
Polymer Synthesis :
The compound is utilized as an intermediate in the synthesis of fluorinated polymers, which possess unique thermal and chemical resistance properties. These polymers are valuable in applications ranging from coatings to advanced materials used in electronics.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of trifluoromethylated pyridine derivatives, including this compound. The results indicated a significant reduction in cell viability in several cancer cell lines (e.g., MCF-7 and HeLa) when treated with these compounds, showcasing their potential as therapeutic agents.
Case Study 2: Pesticidal Efficacy
In agricultural research, a novel herbicide formulation containing this compound was tested against common weeds in maize crops. The formulation demonstrated a higher efficacy compared to traditional herbicides, leading to improved crop yields while reducing the overall application rate.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to other trifluoroethanone-containing pyridine derivatives, focusing on substituent positions and electronic effects:
Biological Activity
2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone, a fluorinated organic compound, has garnered attention in recent years due to its unique chemical structure and potential biological activities. This compound, characterized by the presence of trifluoromethyl and fluoropyridinyl groups, is recognized for its role as an intermediate in various chemical syntheses and its applications in biological research.
Molecular Characteristics
- Molecular Formula : C7H6F4N
- Molecular Weight : 194.13 g/mol
- IUPAC Name : 2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanone
- CAS Number : 1060802-45-0
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C7H6F4N |
| Molecular Weight | 194.13 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanone |
| InChI Key | CNFLMIBXGYGIJN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl and fluoropyridinyl substituents enhance the compound's binding affinity and specificity. This compound may inhibit or activate various enzymatic pathways, leading to diverse biological effects.
Case Studies and Research Findings
-
Inhibition of Histone Deacetylases (HDACs) :
- A study highlighted the impact of fluorination on the design of HDAC inhibitors. The introduction of fluorine atoms significantly increased the potency of certain compounds against HDAC isoenzymes. For instance, a trifluoromethyl substituent at specific positions on the aromatic ring led to enhanced inhibitory activity compared to non-fluorinated analogs .
-
Cytotoxicity Studies :
- Research comparing the cytotoxic effects of fluorinated compounds showed that derivatives with increased fluorination exhibited improved potency against various cancer cell lines. For example, a derivative with a trifluoromethyl group demonstrated lower IC50 values in multiple human cell lines, indicating higher cytotoxicity .
- Neuroprotective Activity :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound | Biological Activity |
|---|---|
| 2,2,2-Trifluoro-1-(5-fluoropyridin-3-YL)amine | Higher binding affinity towards specific enzymes |
| 2,2,2-Trifluoro-1-(4-fluoropyridin-3-YL)amine | Moderate cytotoxicity against cancer cell lines |
| 5-Fluorouracil | Established chemotherapeutic agent with varied efficacy |
This table illustrates how positional isomerism affects the biological activity and selectivity towards molecular targets.
Q & A
Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-yl)-ethanone?
The synthesis typically involves Friedel-Crafts acylation or direct acylation of the pyridine ring. For example, reacting 5-fluoro-pyridin-3-yl derivatives with trifluoroacetic anhydride or acyl chlorides in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization may require temperature control (0–25°C) and inert atmospheres to prevent side reactions . Alternative methods include nickel-catalyzed decarbonylative coupling, where H-acceptors like 2,2,2-trifluoroacetophenone derivatives stabilize intermediates .
Q. How can the purity and structural integrity of this compound be verified?
Analytical techniques :
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.
- HPLC (reverse-phase) with UV detection for quantitative purity assessment.
- Mass spectrometry (ESI-TOF or HRMS) to validate molecular weight.
- X-ray crystallography (using SHELX software for structure refinement) for unambiguous structural confirmation, particularly if crystalline derivatives are synthesized .
Advanced Research Questions
Q. What strategies are effective in optimizing the yield of this compound in multi-step syntheses?
- Catalyst screening : Test Lewis acids (e.g., FeCl₃, BF₃·Et₂O) or transition-metal catalysts (Ni, Pd) for improved regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DCM, THF) enhance acylation efficiency.
- Temperature gradients : Lower temperatures (e.g., –20°C) reduce side reactions in electrophilic substitution.
- H-acceptor additives : Use of 2,2,2-trifluoroacetophenone derivatives to stabilize reactive intermediates, as demonstrated in nickel-catalyzed reactions .
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
The trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the meta or para positions relative to the pyridinyl group. In cross-coupling (e.g., Suzuki-Miyaura), the electron-deficient pyridine ring may require tailored ligands (e.g., SPhos) or elevated temperatures to activate C–X bonds. Computational studies (DFT) can predict charge distribution and reactive sites .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Challenges : Low solubility in common solvents, polymorphism due to fluorine’s steric effects, and weak intermolecular interactions.
- Solutions :
- Co-crystallization agents : Use of hydrogen-bond donors (e.g., urea derivatives) to stabilize crystal lattices.
- Slow evaporation : Gradual solvent removal in mixed solvents (e.g., EtOH/H₂O).
- Cryocrystallography : For temperature-sensitive crystals, data collection at 100 K improves resolution .
Q. How can computational chemistry predict the metabolic pathways or toxicity of this compound?
- ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate bioavailability, cytochrome P450 interactions, and blood-brain barrier penetration.
- Docking studies : Molecular docking (AutoDock Vina) identifies potential binding sites in enzymes (e.g., CYP3A4), predicting metabolic oxidation or fluorinated metabolite formation .
- Toxicity profiling : QSAR models correlate structural features (e.g., fluorine substitution) with ecotoxicological endpoints (e.g., aquatic toxicity) .
Q. What are the key safety considerations when handling this compound, based on its structural analogs?
- Hazards : Potential irritant (skin/eyes), toxicity via inhalation or ingestion (see SDS for analogs in ).
- PPE : Nitrile gloves, lab coat, and safety goggles; conduct reactions in a fume hood.
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.
- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration.
Methodological Notes
- SHELX refinement : For crystallographic data, use SHELXL-2018 for high-resolution refinement, incorporating restraints for disordered fluorine atoms .
- Synthetic scalability : Microfluidic reactors improve reproducibility in small-scale acylation reactions .
- Fluorine-specific NMR : ¹⁹F NMR (376 MHz, CDCl₃) is critical for tracking fluorinated intermediates and byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
